Nitrogen-13

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ammonia N-13 is a radiopharmaceutical composed of ammonia labeled with the radioisotope nitrogen N 13 that can be used, during positron emission tomography (PET), as a blood flow imaging agent and potentially as a tumor imaging agent. Upon intravenous administration, ammonia N 13 distributes to various organs in the body, such as the myocardium, liver, kidneys and brain. This agent is taken up by cells and is retained following conversion to glutamine N 13 by glutamine synthetase (GS). Upon PET, organ perfusion and the presence of cancer cells can be assessed. GS, an enzyme that catalyzes the synthesis of glutamine from glutamate and ammonia, is overexpressed in a variety of cancers and plays a key role in cancer cell proliferation.

Ammonia n-13 is a Radioactive Diagnostic Agent. The mechanism of action of ammonia n-13 is as a Radiopharmaceutical Activity.

Ammonia-(13)N is a (13)N-modified compound that is ammonia that has a (13)N isotope as the nitrogen atom. (13)N decays with a half-life of ten minutes to (13)C, emitting a positron. Used in diagnostic Positron Emission Tomography (PET) imaging. It has a role as a radioactive imaging agent.

Wissenschaftliche Forschungsanwendungen

1. Improving Agricultural Practices and Fertilizer Efficiency

Nitrogen-13 plays a crucial role in agricultural research, particularly in enhancing the efficiency of nitrogen-based fertilizers. Studies show that biomodified mineral fertilizers using this compound can significantly improve nutrient absorption in crops such as winter wheat, leading to better yields and reduced nutrient loss from soil (Efremova, Kulikova, & Sukhova, 2020). Moreover, research on spectral indices derived from the shortwave infrared (SWIR) region, particularly the 1510 nm band, has been linked to direct nitrogen content assessment in crops like potatoes, which is vital for precision agriculture (Herrmann et al., 2010).

2. Enhancing Nitrogen Use Efficiency in Plants

This compound is instrumental in genetic engineering research aimed at improving nitrogen use efficiency in plants. For instance, studies on rice genetically engineered to express barley AlaAT (alanine aminotransferase) have shown significant increases in biomass and grain yield, indicating enhanced nitrogen uptake efficiency (Shrawat et al., 2008). This advancement is crucial for developing crop plants that use nitrogen fertilizers more efficiently, reducing production costs and environmental impact.

3. Understanding Nitrogen Cycling in Ecosystems

Research using this compound has been pivotal in understanding the nitrogen cycling process in ecosystems. Studies using δ15N as a natural abundance isotope have been instrumental in integrating nitrogen cycle processes via isotope fractionations and mixing of various nitrogen-containing pools (Robinson, 2001). Furthermore, investigations into the incorporation of 13C-labelled rice rhizodeposition into soil microbial communities have shed light on how nitrogen fertilizer applications affect soil microorganisms (Wang, Chapman, & Yao, 2016).

4. Novel Applications in Plant-Microbial Interactions

This compound has been used in innovative research exploring plant-microbial interactions in the rhizosphere. This includes in situ approaches using stable isotopes (15N and 13C) to quantify plant-microbial nitrogen and carbon flows, providing deeper insights into the ecological functions of belowground systems (Liu et al., 2020).

5. Exploring Plant Nitrogen Utilization During Defense Induction

This compound has been utilized to study changes in nitrogen utilization in plants during defense induction. A method for administering 13N as gaseous 13NH3 to intact leaves has allowed for the analysis of labeled amino acids and the impact of defense elicitors on plant nitrogen utilization (Hanik, Gómez, Schueller, Orians, & Ferrieri, 2010).

6. Development of Sustainable Agricultural Practices

This compound research has contributed to the development of more sustainable agricultural practices. Studies have focused on improving nitrogen use efficiency, understanding the interactions between nitrogen and other nutrients, and evaluating different methods and tools for managing nitrogen in agriculture (Sharma & Bali, 2017).

Eigenschaften

CAS-Nummer |

13981-22-1 |

|---|---|

Molekularformel |

H3N |

Molekulargewicht |

16.03 g/mol |

IUPAC-Name |

nitrogen-13 |

InChI |

InChI=1S/N/i1-1 |

InChI-Schlüssel |

QGZKDVFQNNGYKY-BJUDXGSMSA-N |

Isomerische SMILES |

[13NH3] |

SMILES |

[N] |

Kanonische SMILES |

N |

Andere CAS-Nummern |

34819-78-8 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

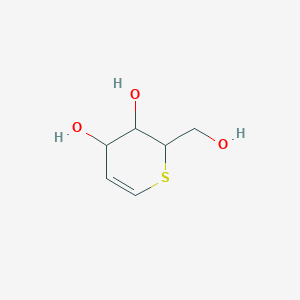

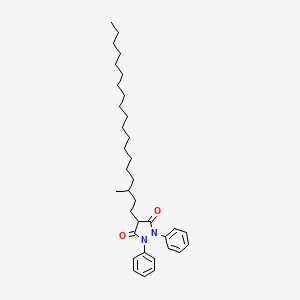

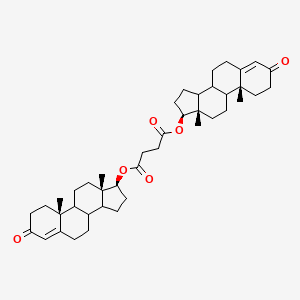

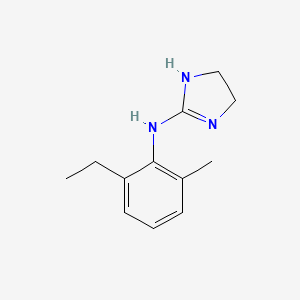

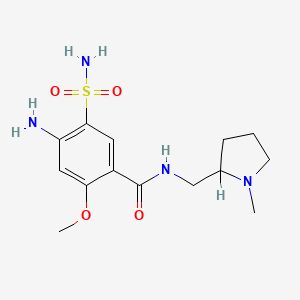

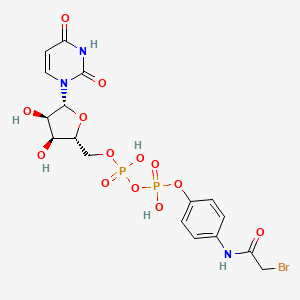

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1220809.png)